

3-Bromo-2-(bromomethyl)prop-1-ene molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	3-Bromo-2-(bromomethyl)prop-1-ene
Cat. No.:	B179931
	Get Quote

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)prop-1-ene

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and safety information for **3-Bromo-2-(bromomethyl)prop-1-ene**, a valuable reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Formula

3-Bromo-2-(bromomethyl)prop-1-ene is a halogenated alkene. Its structure features a central carbon atom double-bonded to a methylene group and also bonded to two bromomethyl groups.

- Molecular Formula: C₄H₆Br₂^[1]^[2]
- IUPAC Name: **3-bromo-2-(bromomethyl)prop-1-ene**^[1]
- CAS Number: 15378-31-1^[1]^[2]
- Synonyms: 3-Bromo-2-bromomethyl-1-propene, 1,3-Dibromo-2-methylenepropane^[3]

Molecular Structure:

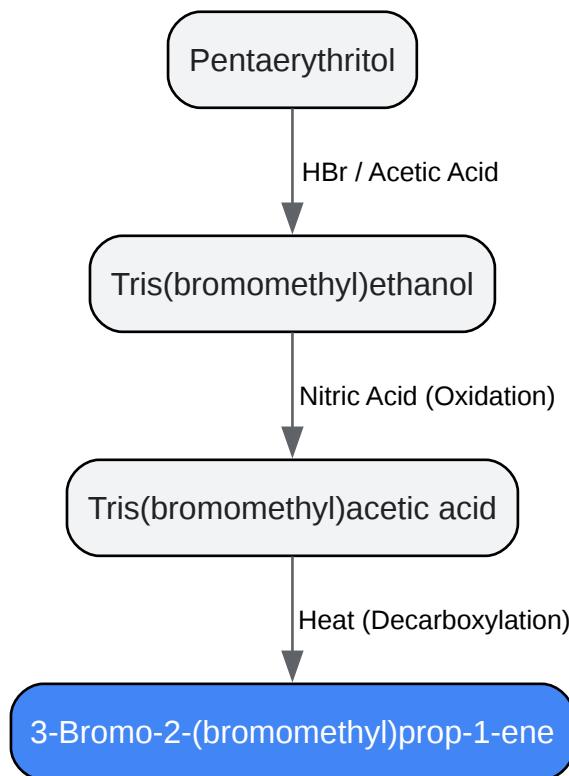
Physicochemical Properties

The following table summarizes the key quantitative data for **3-Bromo-2-(bromomethyl)prop-1-ene**.

Property	Value	Reference
Molecular Weight	213.90 g/mol	[2]
Density	1.860 g/mL at 25 °C	[2]
Boiling Point	70-72 °C at 9 Torr	[4]
Refractive Index	n _{20/D} 1.550	[2]
Flash Point	>110°C	[3] [4]
Form	Liquid	[2] [4]
Appearance	Colorless to light yellow	[4]
Storage Temperature	2-8°C	[2] [3] [4]

Synthesis

An efficient synthesis of **3-Bromo-2-(bromomethyl)prop-1-ene** has been described, which involves a three-step process starting from the readily available pentaerythritol. This method is noted to be superior to other protocols as it avoids the formation of tetrahalogenated by-products.


The overall synthetic pathway is as follows:

- **Bromination of Pentaerythritol:** Pentaerythritol is treated with hydrobromic acid in acetic acid to produce tris(bromomethyl)ethanol. This step is reported to proceed in good yield.
- **Oxidation:** The resulting tris(bromomethyl)ethanol is oxidized using hot nitric acid to yield tris(bromomethyl)acetic acid. This procedure has been carefully optimized for both large and small-scale reactions.

- Thermal Decarboxylation: The purified tris(bromomethyl)acetic acid undergoes thermal decarboxylation at high temperatures to afford the final product, 3-bromo-2-(bromomethyl)-1-propene.

A detailed, step-by-step experimental protocol for this specific synthesis is not readily available in the public domain. Researchers seeking to perform this synthesis would need to consult specialized chemical literature or develop a procedure based on established methods for oxidation and decarboxylation reactions.

The logical workflow for this synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-(bromomethyl)prop-1-ene | C4H6Br2 | CID 10965866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-bromomethyl-1-propene 97 15378-31-1 [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 3-broMo-2-(broMoMethy)prop-1-ene | 15378-31-1 [chemicalbook.com]
- To cite this document: BenchChem. [3-Bromo-2-(bromomethyl)prop-1-ene molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179931#3-bromo-2-bromomethyl-prop-1-ene-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com